
Berberine tannate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berberine tannate is a compound formed by the combination of berberine, a natural isoquinoline alkaloid, and tannic acid. Berberine is known for its vibrant yellow color and is extracted from various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis . Tannic acid, on the other hand, is a polyphenolic compound found in various plants. The combination of these two compounds results in this compound, which exhibits enhanced bioavailability and stability compared to berberine alone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of berberine tannate involves the reaction of berberine hydrochloride with tannic acid. A typical method includes dissolving berberine hydrochloride in purified water, adding an antioxidant such as sodium pyrosulfite, and then neutralizing the solution with sodium carbonate. Tannic acid is then added to the solution, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, the production process is optimized to reduce impurities and increase yield. This involves controlling the reaction temperature, using nitrogen to blow through the reaction system, and adding antioxidants like vitamin C to minimize the formation of unknown impurities .
Análisis De Reacciones Químicas
Types of Reactions: Berberine tannate undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to form berberrubine.
Reduction: Berberine can be reduced to dihydroberberine, which has higher bioavailability.
Substitution: Berberine can undergo substitution reactions to form derivatives with different pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic reagents can be used depending on the desired derivative
Major Products:
Oxidation: Berberrubine.
Reduction: Dihydroberberine.
Substitution: Various berberine derivatives with modified pharmacological properties
Aplicaciones Científicas De Investigación
Berberine tannate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye in histological staining.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential in treating diabetes, cardiovascular diseases, and cancer.
Mecanismo De Acción
The mechanism of action of berberine tannate involves its interaction with various cellular enzymes and signaling pathways. It primarily works by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to improved insulin sensitivity, reduced lipid synthesis, and enhanced glucose uptake . This compound also influences other pathways, including the nuclear factor κB (NF-κB) pathway, which is involved in inflammation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Berberine Hydrochloride: A more soluble form of berberine but with lower bioavailability compared to berberine tannate.
Berberine Sulphate: Another derivative of berberine with different solubility properties.
Dihydroberberine: A reduced form of berberine with higher bioavailability.
Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability, making it more effective in various therapeutic applications. Its combination with tannic acid also reduces the bitterness of berberine, making it more palatable for oral administration .
Propiedades
Fórmula molecular |
C96H69NO50 |
|---|---|
Peso molecular |
2036.5 g/mol |
Nombre IUPAC |
4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1 |
Clave InChI |
ASLOQCPXFXCORP-HBNMXAOGSA-M |
SMILES isomérico |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
SMILES canónico |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


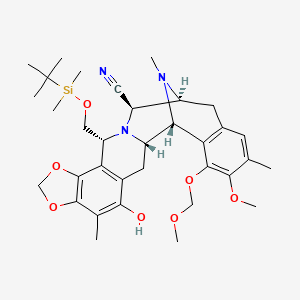
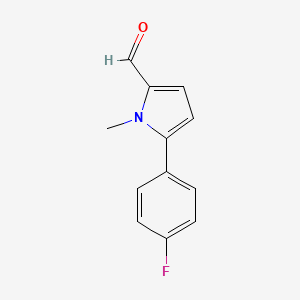


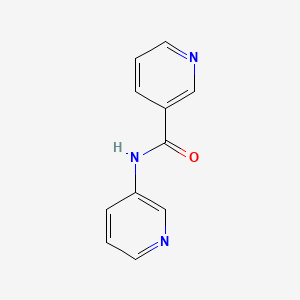
![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
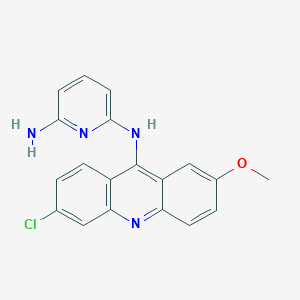
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
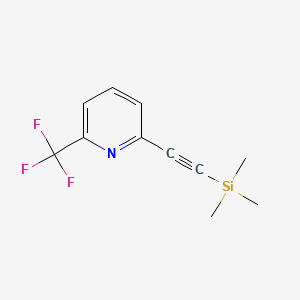
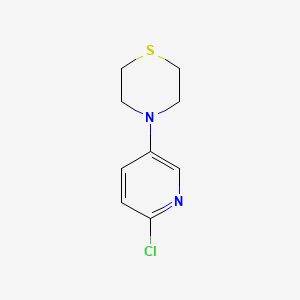

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
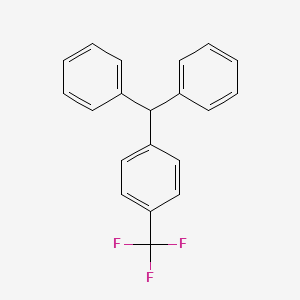
![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
